Penipurdin A
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Overview
Description
Preparation Methods
Penipurdin A is typically obtained through solid-substrate fermentation cultures of Aspergillus versicolor grown on wheat grains . The cultures are extracted with 95% ethanol, and the resultant extract is sequentially partitioned with petroleum ether, chloroform, ethyl acetate, and n-butanol . The chloroform and ethyl acetate extracts are then fractionated by silica gel column chromatography, followed by Sephadex LH-20 and/or reversed-phase high-performance liquid chromatography (HPLC) to afford this compound as an amorphous orange-red solid .
Chemical Reactions Analysis
Penipurdin A undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones .
Scientific Research Applications
Penipurdin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying anthraquinone derivatives and their chemical properties.
Biology: this compound’s antibacterial activity makes it a valuable tool for studying bacterial resistance mechanisms.
Mechanism of Action
Penipurdin A exerts its antibacterial effects by interfering with bacterial cell wall synthesis and function . It targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall . This disruption leads to cell lysis and death of the bacteria.
Comparison with Similar Compounds
Penipurdin A is similar to other anthraquinones such as questin and acetylquestinol . it is unique due to its specific structure and the presence of a 2-hydroxypropyl group attached at C-1 . This structural difference contributes to its distinct antibacterial activity and makes it a valuable compound for further research.
Properties
Molecular Formula |
C18H16O6 |
---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
1,6-dihydroxy-3-[(2S)-2-hydroxypropyl]-8-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O6/c1-8(19)3-9-4-11-15(13(21)5-9)18(23)16-12(17(11)22)6-10(20)7-14(16)24-2/h4-8,19-21H,3H2,1-2H3/t8-/m0/s1 |
InChI Key |
UDGPOMVMLXQVQR-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC)O)O |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC)O)O |
Origin of Product |
United States |
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